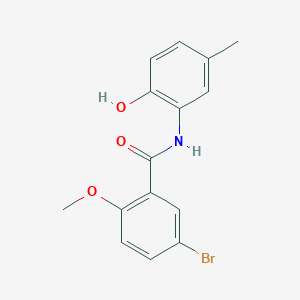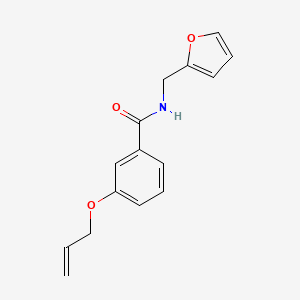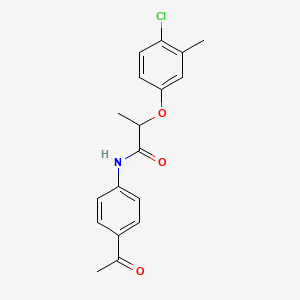
5-bromo-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide
Vue d'ensemble
Description
5-bromo-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide, also known as Bromo-THPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
5-bromo-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide acts as an HDAC inhibitor by binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects due to its HDAC inhibitory activity. These include changes in gene expression, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide in lab experiments is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of HDACs in various diseases. However, one of the limitations of using this compound is its relatively low potency compared to other HDAC inhibitors.
Orientations Futures
There are several future directions for the scientific research of 5-bromo-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide. These include:
1. Further investigation of the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
2. Development of more potent derivatives of this compound that can be used in lab experiments.
3. Investigation of the role of this compound in epigenetic regulation and its potential as a therapeutic target for epigenetic disorders.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent.
5. Investigation of the potential side effects of this compound and its derivatives to determine their safety and tolerability in humans.
Conclusion
This compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to inhibit the activity of HDAC enzymes makes it a useful tool for studying the role of HDACs in various diseases. Further investigation of the therapeutic potential of this compound and its derivatives is needed to determine their potential as therapeutic agents.
Applications De Recherche Scientifique
5-bromo-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been found to have potential therapeutic applications in various scientific research studies. One of the most significant applications of this compound is its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. HDACs are known to be involved in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Therefore, this compound has been studied extensively as a potential treatment for these diseases.
Propriétés
IUPAC Name |
5-bromo-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-9-3-5-13(18)12(7-9)17-15(19)11-8-10(16)4-6-14(11)20-2/h3-8,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUKRFJTCMGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylamino)-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methylbenzamide](/img/structure/B4402021.png)
![2-[(2-cyanophenyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4402023.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B4402040.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B4402048.png)


![4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4402061.png)


![4-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4402093.png)

![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402118.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4402132.png)